![molecular formula C17H27N3O3 B6570929 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021264-29-8](/img/structure/B6570929.png)
8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a compound that belongs to the class of 1,3,8-triazaspiro[4.5]decane-2,4-diones, also known as spirohydantoins . These compounds have been identified as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes, which are being studied for the treatment of anemia .
Synthesis Analysis
Spirohydantoins were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate . A new set of general conditions for C–N coupling, developed using a high-throughput experimentation (HTE) technique, enabled a full SAR analysis of the spirohydantoins .Molecular Structure Analysis
The molecular structure of this compound includes a spirocyclic core, which is a common feature in many bioactive molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Strecker reaction and C-N coupling .科学的研究の応用
Delta Opioid Receptor Agonism
The compound has been identified as a novel delta opioid receptor (DOR)-selective agonist . DORs play a crucial role in pain modulation, mood regulation, and addiction. By selectively targeting DORs, this compound could offer an alternative to traditional opioid-based pain management while minimizing side effects .
Drug Discovery and Translational Medicine
Researchers have employed high-throughput screening and computational modeling to explore the compound’s pharmacological properties. Its scaffold, along with beta-arrestin recruitment, makes it a promising candidate for drug development. Investigating its efficacy in animal models and potential translational applications is an ongoing area of interest .
Neurological Disorders
Given the compound’s interaction with opioid receptors, investigations into its impact on neurological disorders are underway. Researchers are exploring its potential in mitigating neuropathic pain, mood disorders, and neuroinflammation. Preclinical studies suggest promising results, but further research is needed .
Chemical Biology and Medicinal Chemistry
Understanding the compound’s binding interactions with DORs and related receptors provides valuable insights for medicinal chemists. Structural modifications could enhance selectivity, potency, and pharmacokinetics. Researchers are optimizing derivatives to improve drug-like properties .
Computational Approaches
The compound’s complex structure has prompted computational studies using metadynamics and molecular dynamics simulations. These approaches help predict binding modes, stability, and receptor interactions. Insights gained from these simulations guide experimental design .
Chemical Synthesis and Derivatives
Efforts to synthesize the compound and its analogs have led to the discovery of related derivatives. Notable examples include Compound 1 (N-(4-((1-benzyl-2,4-dioxo-3-(pyridin-2-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)methyl)phenyl)acetamide) and Compound 2 (1-benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione) .
作用機序
Target of Action
The primary target of 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception and mood regulation .
Mode of Action
This compound acts as a selective agonist at the DOR . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the DOR, activating it and triggering downstream signaling pathways .
Biochemical Pathways
Upon activation of the DOR, several biochemical pathways are affected. These include the inhibition of adenylate cyclase activity, modulation of potassium and calcium channels, and activation of the mitogen-activated protein kinases (MAPK) pathway . These changes result in altered neuronal excitability and neurotransmitter release, which can lead to analgesic effects .
Pharmacokinetics
It has been optimized for phd2 inhibition and an optimal pk/pd profile, indicating it may have favorable bioavailability and a short-acting profile .
Result of Action
The activation of DOR by this compound leads to a robust upregulation of erythropoietin (EPO) in vivo in multiple preclinical species . EPO is a hormone that stimulates the production of red blood cells, suggesting that this compound could potentially be used for the treatment of anemia .
将来の方向性
特性
IUPAC Name |
8-(cyclohexanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-2-10-20-15(22)17(18-16(20)23)8-11-19(12-9-17)14(21)13-6-4-3-5-7-13/h13H,2-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELADTDCOYTYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3CCCCC3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Cyclohexanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。